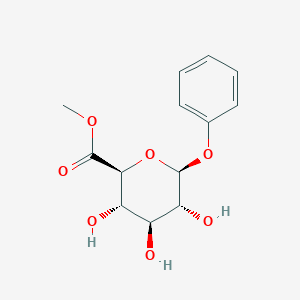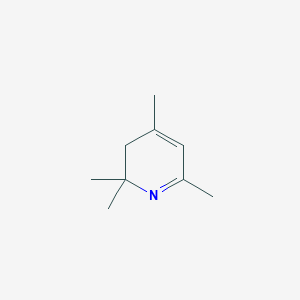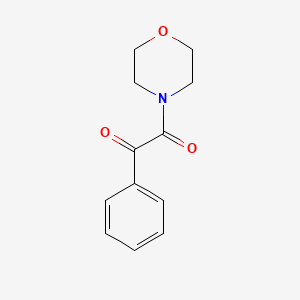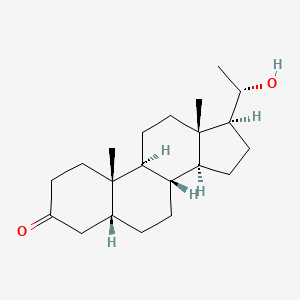
4-Fluorobutyl isocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-4-isocyanatobutane is an organic compound with the molecular formula C5H8FNO. It is characterized by the presence of a fluorine atom and an isocyanate group attached to a butane backbone.
准备方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-isocyanatobutane can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutylamine with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
4-Fluorobutylamine+Phosgene→1-Fluoro-4-isocyanatobutane+Hydrochloric Acid
Industrial Production Methods: In industrial settings, the production of 1-fluoro-4-isocyanatobutane often involves the use of specialized equipment to handle the toxic and reactive nature of phosgene. The process requires stringent safety measures and precise control of reaction parameters to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 1-Fluoro-4-isocyanatobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 4-isocyanatobutanol.
Addition Reactions: The isocyanate group can react with amines to form ureas or with alcohols to form carbamates.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and alcohols.
Conditions: Reactions are typically carried out under mild to moderate temperatures and may require catalysts to enhance reaction rates.
Major Products:
4-Isocyanatobutanol: Formed by the substitution of the fluorine atom with hydroxide ions.
Ureas and Carbamates: Formed by the addition of amines and alcohols to the isocyanate group.
科学研究应用
1-Fluoro-4-isocyanatobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in labeling and tracking biological molecules due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 1-fluoro-4-isocyanatobutane primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable adducts. The fluorine atom also contributes to the compound’s reactivity by influencing the electronic properties of the molecule .
相似化合物的比较
4-Fluorobutyl isocyanate: Similar in structure but lacks the specific reactivity profile of 1-fluoro-4-isocyanatobutane.
1-Fluoro-3-isocyanatopropane: Shorter carbon chain, leading to different reactivity and applications.
Uniqueness: 1-Fluoro-4-isocyanatobutane is unique due to the specific positioning of the fluorine and isocyanate groups, which imparts distinct reactivity and potential for diverse applications compared to its analogs .
属性
CAS 编号 |
353-16-2 |
|---|---|
分子式 |
C5H8FNO |
分子量 |
117.12 g/mol |
IUPAC 名称 |
1-fluoro-4-isocyanatobutane |
InChI |
InChI=1S/C5H8FNO/c6-3-1-2-4-7-5-8/h1-4H2 |
InChI 键 |
WPILDNCAFFGLCC-UHFFFAOYSA-N |
规范 SMILES |
C(CCF)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


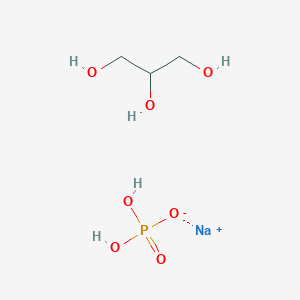

![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)

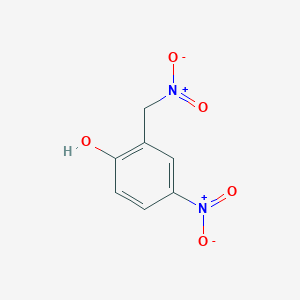
![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)
![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)
